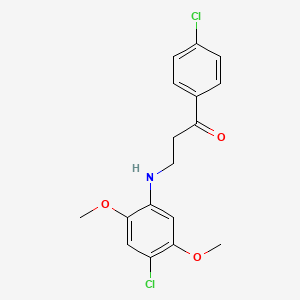

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone

Description

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chloro-2,5-dimethoxyanilino group and a 4-chlorophenyl moiety. This structure places it within a broader class of halogenated aromatic compounds known for their diverse bioactivities, including cytotoxic and receptor-binding properties.

Properties

IUPAC Name |

3-(4-chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3/c1-22-16-10-14(17(23-2)9-13(16)19)20-8-7-15(21)11-3-5-12(18)6-4-11/h3-6,9-10,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPIAQQZLWIVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCCC(=O)C2=CC=C(C=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-chlorobenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of alcohols.

Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Amino or thiol derivatives.

Scientific Research Applications

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Materials Science: The compound is studied for its properties as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Key Observations :

- Halogenation: The target compound’s dual chloro groups (vs.

- Methoxy vs. Methyl/Fluoro : Dimethoxy groups (target) provide stronger electron-donating effects compared to methyl or fluoro substituents, influencing solubility and hydrogen-bonding capacity .

- Steric Effects : Bulkier substituents (e.g., diphenyl in ) reduce molecular flexibility, which could impact interactions with enzymes or receptors.

Table 2: Cytotoxic and Pharmacological Profiles

Key Insights :

- Chloro and bromo substituents correlate with cytotoxic activity, as seen in . The target compound’s dual chloro groups and methoxy moieties may enhance this effect.

- Methoxy-substituted analogs (e.g., ) lack cytotoxic data, suggesting substituent position (e.g., 2,5-dimethoxy vs. 4-methoxy) may modulate activity.

Intermolecular Interactions and Crystal Packing

β-amino ketones often exhibit hydrogen-bonding patterns. For instance, 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one forms centrosymmetric dimers via N–H⋯O hydrogen bonds . The target compound’s dimethoxy groups may introduce additional hydrogen-bond acceptors (methoxy oxygen), altering crystal packing or solubility compared to analogs with fewer oxygen atoms .

Biological Activity

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone, also known by its CAS number 868255-83-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell cycle progression, particularly in the G1 phase, thus preventing cancer cell replication.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Cytotoxicity Assay on HeLa Cells | Demonstrated a dose-dependent decrease in cell viability with IC50 values indicating effective inhibition at low micromolar concentrations. |

| Study 2 : Mechanistic Investigation | Identified activation of caspase pathways as a primary mechanism for apoptosis induction. |

| Study 3 : In Vivo Efficacy | In animal models, treatment with the compound resulted in significant tumor size reduction compared to control groups. |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA, disrupting replication and transcription processes.

Safety and Toxicity

While the anticancer properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to organ toxicity; however, specific LD50 values and long-term effects require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.